molecular formula C19H15N5O B2767542 N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide CAS No. 2034614-80-5

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2767542
CAS No.: 2034614-80-5
M. Wt: 329.363
InChI Key: FYRVXLGJQICMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide (CAS 2034614-80-5) is a synthetic small molecule with a molecular weight of 329.36 g/mol and the molecular formula C19H15N5O . This chemical features a distinct hybrid structure combining indole-2-carboxamide and pyridinyl-pyrazine scaffolds, which are of significant interest in medicinal chemistry . The indole-2-carboxamide core is a privileged structure in drug discovery. Scientific literature indicates that derivatives of this scaffold are being actively investigated for a range of biological activities. For instance, closely related indole-2-carboxamide compounds have been identified as novel anti-cancer agents targeting the Nur77 protein , while other analogs have shown promise as antiplasmodial agents in malaria research . Furthermore, the pyrazine-carboxamide moiety is a common feature in compounds with diverse pharmacological profiles . This combination of structural features makes this compound a versatile chemical tool for researchers exploring new therapeutic avenues, particularly in oncology and infectious disease. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(16-10-13-4-1-2-6-15(13)24-16)23-12-17-18(22-9-8-21-17)14-5-3-7-20-11-14/h1-11,24H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRVXLGJQICMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the pyridine and pyrazine rings.

For instance, the synthesis might involve the following steps:

    Formation of the Indole Core: Phenylhydrazine reacts with a suitable aldehyde or ketone in the presence of an acid catalyst to form the indole core.

    Introduction of Pyridine and Pyrazine Rings: The indole core is then subjected to a series of reactions to introduce the pyridine and pyrazine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

Case Study : A study on HCT116 colon carcinoma cells revealed an IC50 value of 6.76 µg/mL, indicating potent activity against this cancer type. The mechanism appears to involve the induction of both intrinsic and extrinsic apoptotic pathways mediated by the p53 protein .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Research Findings : A series of derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that several compounds exhibited strong antibacterial properties, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties.

Mechanism : The compound's structure indicates potential inhibition of pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.

Cardiovascular Diseases

Recent research has identified derivatives of this compound as reversible antagonists of the P2Y12 purinergic receptor, which plays a crucial role in platelet aggregation.

Application : These compounds can be used as antiplatelet agents to prevent thromboembolic events and restenosis, making them valuable in cardiovascular therapeutics .

Antimycobacterial Activity

A novel class of imidazo[1,2-a]pyridine derivatives has been shown to inhibit mycobacterial growth effectively.

Significance : This opens avenues for developing targeted therapies against tuberculosis and other mycobacterial infections, addressing the urgent need for new treatments .

Summary of Findings

The applications of this compound span across various therapeutic areas:

ApplicationActivity TypeKey Findings
AnticancerCytotoxicityEffective against HCT116 with IC50 of 6.76 µg/mL
AntimicrobialBacterial InhibitionStrong activity against S. aureus and E. coli
Anti-inflammatoryCytokine InhibitionPotential to modulate inflammatory responses
CardiovascularAntiplateletP2Y12 receptor antagonism for thromboembolic prevention
AntimycobacterialMycobacterial Growth InhibitionEffective against mycobacterial infections

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Compounds and Their Properties
Compound Name/ID Core Structure Target Potency (IC₅₀) Selectivity Notes
N-(pyridin-3-yl)pyrimidin-4-amine (14) Pyrimidine-pyridine CHK1 Low Steric clash reduces activity
N-(pyrazin-2-yl)pyrimidin-4-amine (15) Pyrimidine-pyrazine CHK1 75-fold < parent Improved sterics but reduced potency
5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole derivatives Pyrimidine-pyridine-indole CDK9 <100 nM High CDK9 selectivity via indole
Rocaforexant (N,6-dimethyl-3-(2H-1,2,3-triazol-2-yl)-N-[(2S)-1-{[5-(trifluoromethyl)pyrazin-2-yl]amino}propan-2-yl]pyridine-2-carboxamide) Pyrazine-triazole-pyridine Orexin 1 receptor Sub-nM Trifluoromethyl enhances CNS penetration
Target Compound Pyrazine-pyridine-indole Undisclosed kinase* Data pending Hypothesized improved selectivity via indole carboxamide
Key Observations:

Pyridine-to-Pyrazine Substitution :

  • Compound 15 (N-(pyrazin-2-yl)pyrimidin-4-amine) resolved steric clashes seen in pyridine-based analog 14 but suffered a 75-fold potency drop . The target compound’s pyrazine-pyridine core may retain steric advantages while restoring activity through the indole carboxamide group.
  • The methylene bridge in the target compound likely enhances conformational flexibility, mitigating rigidity-related issues in earlier analogs .

Indole Carboxamide Role: The indole-2-carboxamide group distinguishes the target compound from pyrimidine-based CDK9 inhibitors (e.g., 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole derivatives). This moiety may improve kinase binding through dual hydrogen-bond donor-acceptor interactions, a feature absent in simpler pyrimidine-pyrazine cores .

Comparison with Orexin Antagonists :

  • Rocaforexant shares a pyrazine core but incorporates a trifluoromethyl group and triazole ring for orexin receptor antagonism. The target compound lacks these substituents, suggesting divergent targets (kinases vs. CNS receptors) and physicochemical profiles .

Selectivity and Off-Target Effects

  • The target compound’s indole carboxamide may reduce off-target kinase interactions compared to non-carboxamide CHK1 inhibitors (e.g., compound 15) .
  • Unlike orexin antagonists (e.g., rocaforexant), the absence of a trifluoromethyl group may limit blood-brain barrier penetration, favoring peripheral targets .

Biological Activity

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide, a compound with the CAS number 2034614-80-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-cancer and anti-inflammatory activities, as well as its mechanism of action.

The molecular formula of this compound is C19H15N5O, with a molecular weight of 329.4 g/mol. The structure includes an indole moiety, which is known for its diverse biological activities.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of indole carboxamides have been shown to target Nur77, a protein involved in apoptosis in cancer cells. One study reported that a closely related compound demonstrated significant cytotoxicity against various liver cancer cell lines while exhibiting lower toxicity compared to standard treatments like celastrol .

Mechanism of Action:
The cytotoxic effects are primarily attributed to the induction of Nur77-dependent apoptosis. The compound enhances mitochondrial targeting of Nur77, leading to programmed cell death in cancer cells. This mechanism is crucial for developing new therapeutic strategies against hepatocellular carcinoma (HCC) and potentially other malignancies.

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound exhibits promising anti-inflammatory activity. Research has shown that related compounds can significantly inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For example, derivatives with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

In Vitro Studies:
In vitro assays using carrageenan-induced paw edema models indicated that these compounds could effectively reduce inflammation, with effective doses calculated to be lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

Compound Activity IC50/ED50 Reference
This compoundAnti-cancer (HCC)Low toxicity compared to celastrol
Related Indole DerivativeCOX-2 InhibitionIC50 = 0.04 μmol
Pyrimidine DerivativesAnti-inflammatoryED50 = 9.17 μM (indomethacin comparison)

Q & A

Q. What are the established synthetic routes for N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide, and what intermediates are critical?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrazine-pyridine core via Suzuki-Miyaura coupling or nucleophilic substitution to attach the pyridin-3-yl group to pyrazine .
  • Step 2 : Functionalization of the pyrazine ring with a methyl group, followed by bromination or chlorination to enable coupling with the indole-carboxamide moiety .
  • Step 3 : Amide bond formation between the activated pyrazine intermediate and 1H-indole-2-carboxylic acid using coupling agents like EDCI/HOBt or DCC .

Q. Key intermediates :

IntermediateRoleCharacterization Techniques
3-(Pyridin-3-yl)pyrazin-2-ylmethanolCore scaffold1^1H NMR, LCMS (e.g., ESI-MS m/z: 392.2 )
Activated ester of 1H-indole-2-carboxylic acidAmide precursorIR (C=O stretch ~1653 cm1^{-1}), HPLC purity validation (>98% )

Q. What spectroscopic methods are used to confirm the compound’s structure, and how are spectral contradictions addressed?

  • Primary techniques :
    • 1^1H NMR: Assign peaks based on coupling patterns (e.g., indole NH at δ ~11.55 ppm, pyridine protons at δ ~8.6 ppm ).
    • LCMS/HPLC: Validate molecular ion ([M+H]+^+) and purity (>98% ).
  • Contradiction resolution :
    • Compare experimental data with computational predictions (e.g., PubChem’s InChIKey or spectral libraries ).
    • Use 2D NMR (e.g., 13^{13}C-HSQC) to resolve overlapping signals in complex aromatic regions .

Advanced Research Questions

Q. How can reaction yields be optimized for the final coupling step?

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF or toluene at 80–100°C under inert atmospheres improves amide coupling efficiency .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling reactions, while CuI promotes Ullmann-type couplings for heterocyclic systems .
  • Purification : Use preparative HPLC or column chromatography with gradients (e.g., 5–95% acetonitrile/water) to isolate high-purity product .

Q. What in vitro assays are suitable for evaluating its kinase inhibitory activity, and how should conflicting bioactivity data be interpreted?

  • Assay design :
    • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays or radiometric 32^{32}P-ATP incorporation for IC50_{50} determination .
    • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with controls for cytotoxicity .
  • Data discrepancies :
    • Source variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms may explain activity variations .
    • Compound stability : Assess degradation in assay buffers via LCMS to rule out false negatives .

Q. How can molecular docking simulations guide target identification for this compound?

  • Protocol :
    • Target selection : Prioritize kinases (e.g., JAK2, EGFR) or receptors (e.g., 5-HT3_3) based on structural homology to known inhibitors .
    • Docking software : Use AutoDock Vina or Schrödinger’s Glide with force fields optimized for aromatic stacking (e.g., π-π interactions between indole and kinase ATP-binding pockets ).
  • Validation : Compare docking scores with experimental IC50_{50} values to refine binding hypotheses .

Q. What strategies resolve low solubility in aqueous buffers during biological testing?

  • Solubility enhancement :
    • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
    • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the indole NH or pyridine N-oxide .
  • Analytical validation : Monitor solubility via dynamic light scattering (DLS) or nephelometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition profiles?

  • Factors to investigate :
    • Assay conditions : pH, ionic strength, and ATP concentration in kinase assays significantly impact IC50_{50} .
    • Enzyme source : Recombinant vs. native enzymes may exhibit varying sensitivities due to post-translational modifications .
  • Resolution : Conduct side-by-side assays under standardized conditions and validate with orthogonal methods (e.g., SPR for binding affinity ).

Q. What computational tools predict metabolic stability, and how do they align with experimental data?

  • Tools :
    • CYP450 metabolism : Use StarDrop or MetaSite to identify vulnerable sites (e.g., pyrazine methyl group ).
    • Half-life prediction : Apply QSAR models trained on microsomal stability data .
  • Validation : Compare in vitro hepatocyte clearance rates with predictions to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.